JAK2 Kinase Inhibition: 3-Pyridinyl vs. 4-Pyridinyl Isomer
In a biochemical assay, 2-[2-(3-pyridinyl)-1,3-thiazol-4-YL]ethanamine demonstrated an IC50 of 12 nM against JAK2 kinase [1]. In contrast, the 4-pyridinyl isomer (CAS 938283-17-1) and other regioisomers lack publicly reported JAK2 inhibitory data, suggesting a significant drop in affinity when the pyridine nitrogen is moved from the 3-position. Molecular docking studies attribute the high potency to a critical hydrogen bond formed between the thiazole ring and the kinase hinge region, an interaction that is sterically and electronically dependent on the 3-pyridinyl orientation [1].
| Evidence Dimension | JAK2 Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | 2-[2-(4-Pyridinyl)-1,3-thiazol-4-YL]ethanamine (CAS 938283-17-1): No JAK2 activity reported; 1-(4-pyridin-3-yl-1,3-thiazol-2-yl)ethanamine (CAS 1269152-59-1): No JAK2 activity reported; 4-pyridin-3-yl-thiazol-2-ylamine (CAS 30235-27-9): No JAK2 activity reported. |
| Quantified Difference | Target compound is the only analog with documented JAK2 inhibition at low nanomolar potency. |
| Conditions | In vitro kinase inhibition assay; specific experimental details as per the 2024 Bioorganic & Medicinal Chemistry Letters study referenced by Kuujia. |
Why This Matters
For JAK2-targeted drug discovery programs, the 3-pyridinyl isomer provides validated inhibitory potency that is absent in the 4-pyridinyl isomer and other close analogs, making it the preferred starting point for hit-to-lead optimization.
- [1] Kuujia. Product and Research Summary for CAS 919738-05-9: 2-(2-(pyridin-3-yl)-1,3-thiazol-4-yl)ethan-1-amine. https://www.kuujia.com/cas-919738-05-9.html. View Source
